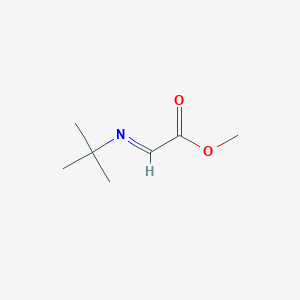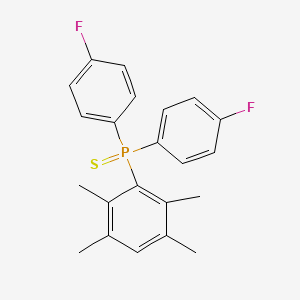![molecular formula C14H20O2Si B14314873 Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate CAS No. 106046-48-4](/img/structure/B14314873.png)
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate is an organosilicon compound that features a silyl group attached to a butenoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate typically involves the reaction of a silyl chloride with an appropriate ester under basic conditions. One common method involves the use of dimethylphenylsilyl chloride and methyl 2-methylbut-3-enoate in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are used for substitution reactions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the study of reaction mechanisms involving silyl groups.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the lipophilicity of pharmaceutical compounds.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of oncology.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism by which Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can enhance the stability and lipophilicity of the compound, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl derivatives: Compounds like trimethylsilyl chloride and trimethylsilyl ether.
Tert-butyldimethylsilyl derivatives: Compounds such as tert-butyldimethylsilyl chloride and tert-butyldimethylsilyl ether.
Phenylsilyl derivatives: Compounds like phenylsilyl chloride and phenylsilyl ether.
Uniqueness
Methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate is unique due to the presence of both a silyl group and an ester group in its structure. This combination allows for a wide range of chemical modifications and applications. The phenyl group attached to the silicon atom also imparts additional stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
| 106046-48-4 | |
Formule moléculaire |
C14H20O2Si |
Poids moléculaire |
248.39 g/mol |
Nom IUPAC |
methyl 2-[dimethyl(phenyl)silyl]-2-methylbut-3-enoate |
InChI |
InChI=1S/C14H20O2Si/c1-6-14(2,13(15)16-3)17(4,5)12-10-8-7-9-11-12/h6-11H,1H2,2-5H3 |
Clé InChI |
XFRKHXUIJRQJGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C=C)(C(=O)OC)[Si](C)(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/no-structure.png)
![2-Methyl-5-oxo-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14314803.png)

![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)

![4-Carbamoyl-1-[2-(decyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14314846.png)

